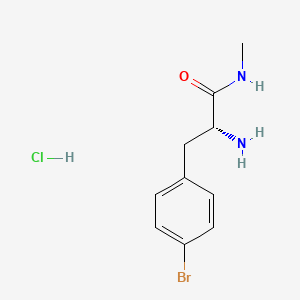
(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamidehydrochloride
説明
(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamide hydrochloride is a chiral small molecule characterized by a 4-bromophenyl group attached to a propionamide backbone with an N-methyl substituent. The compound’s stereochemistry is defined by the (2R) configuration, which is critical for its biological activity and interaction with enantioselective targets. Its molecular formula is C₁₀H₁₄BrClN₂O, with a molecular weight of 317.59 g/mol . The bromine atom at the para position of the phenyl ring enhances lipophilicity and may influence receptor binding kinetics. This compound is typically used in pharmaceutical research as a building block for drug candidates targeting neurological and metabolic disorders.
特性
分子式 |
C10H14BrClN2O |
|---|---|
分子量 |
293.59 g/mol |
IUPAC名 |
(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C10H13BrN2O.ClH/c1-13-10(14)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3,(H,13,14);1H/t9-;/m1./s1 |
InChIキー |
RWOYKIKZGJOMQV-SBSPUUFOSA-N |
異性体SMILES |
CNC(=O)[C@@H](CC1=CC=C(C=C1)Br)N.Cl |
正規SMILES |
CNC(=O)C(CC1=CC=C(C=C1)Br)N.Cl |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamidehydrochloride typically involves multiple steps. One common method includes the reaction of (2R)-2-amino-3-(4-bromophenyl)propanoic acid with N-methylamine under specific conditions to form the desired amide. The hydrochloride salt is then formed by treating the amide with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamidehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the phenyl ring .
科学的研究の応用
(2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamidehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R)-2-amino-3-(4-bromophenyl)-N-methylpropanamidehydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Table 1: Comparison of Halogen-Substituted Derivatives
Key Observations :
- Halogen Effects : Bromine’s larger atomic radius compared to chlorine (Table 1) may enhance van der Waals interactions in hydrophobic binding pockets. Fluorine, as in the 4-bromo-2-fluoro derivative, introduces electronegativity that can alter π-π stacking .
- Functional Groups: The N-methylpropanamide group in the target compound improves metabolic stability over ester derivatives (e.g., methyl propanoate HCl in Table 1), which are prone to hydrolysis .
Analogues with Polar Substituents
Table 2: Hydroxyl and Sulfur-Containing Derivatives
Key Observations :
- Polarity : The 4-hydroxyphenyl analogue (Table 2) exhibits higher water solubility due to the hydroxyl group, making it suitable for aqueous-phase assays .
- Sulfur Incorporation : The thioether group in the sulfur-containing derivative (Table 2) may confer redox activity or metal-binding capabilities, diverging from the bromophenyl compound’s primary role in receptor targeting .
Stereochemical and Backbone Variations
Table 3: Stereoisomers and Backbone-Modified Analogues
Key Observations :
- Stereochemistry : The (2R) configuration in the target compound is crucial for its activity, as mirrored in the (2S)-benzyl derivative’s distinct biological profile .
- Backbone Flexibility: The extended alkyl chain in the 3-fluoro-4-methoxy derivative (Table 3) enhances membrane permeability, a trait less pronounced in the rigid bromophenyl structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


